molecular formula C17H18N2O2S2 B11656624 Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11656624
M. Wt: 346.5 g/mol
InChI Key: AZTPNBVWBLYMPI-UHFFFAOYSA-N
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Description

The compound Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (molecular formula: C₁₇H₁₈N₂O₂S₂, molecular weight: 346.463 g/mol) features a tetrahydrobenzothiophene core with a methyl ester at position 3 and a phenylcarbamothioylamino group at position 2 . The thiourea moiety (-NH-CS-NH-Ph) enables hydrogen bonding, while the partially saturated benzothiophene ring contributes to conformational flexibility. This structural framework is common in medicinal and materials chemistry due to its balance of rigidity and reactivity.

Properties

Molecular Formula

C17H18N2O2S2

Molecular Weight

346.5 g/mol

IUPAC Name

methyl 2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H18N2O2S2/c1-21-16(20)14-12-9-5-6-10-13(12)23-15(14)19-17(22)18-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,18,19,22)

InChI Key

AZTPNBVWBLYMPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (e.g., aniline) with a thioisocyanate (e.g., phenyl isothiocyanate) to form the thiourea intermediate. Subsequent cyclization with an appropriate carboxylic acid derivative yields the target compound.

    Reaction Conditions: These reactions are typically carried out under mild conditions, often in organic solvents.

    Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established synthetic routes.

  • Chemical Reactions Analysis

      Reactivity: Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, mild oxidants like hydrogen peroxide or peracids are used. Reduction can be achieved using metal hydrides (e.g., lithium aluminum hydride). Substitution reactions involve nucleophilic attack on the carbonyl group.

      Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to sulfoxide or sulfone derivatives.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology: It may exhibit bioactivity, making it relevant for drug discovery or as a chemical probe.

      Medicine: Investigations into its potential as a therapeutic agent are ongoing.

      Industry: Its use in specialty chemicals or materials could be explored.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
    • Potential pathways include enzyme inhibition, receptor binding, or modulation of gene expression.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Substituent Variations on the Benzothiophene Core

    Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • Structural Differences : Replaces the thiourea group with a 3,4-dimethoxybenzoyl amide and uses an ethyl ester .
    • Impact: The electron-donating methoxy groups enhance solubility in polar solvents but reduce hydrogen-bonding capacity compared to the thiourea group. Ethyl ester increases lipophilicity (logP ~2.8 vs.
    Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • Structural Differences: Substitutes the thiourea group with an amino (-NH₂) group and introduces a bulky tert-butyl substituent at position 6 .
    • Impact: Loss of hydrogen-bonding capacity due to the absence of thiourea.

    Heterocyclic and Halogenated Derivatives

    Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • Structural Differences : Features a pyridine-4-carboxamide group instead of thiourea and an ethyl ester .
    • Impact :
      • The pyridine ring introduces basicity (pKa ~4.5), enabling pH-dependent solubility.
      • Crystal packing analysis reveals intermolecular C–H···O hydrogen bonds forming R₂²(16) motifs, contrasting with the thiourea’s N–H···S interactions .
    Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • Structural Differences : Replaces the phenyl group in the thiourea moiety with a 4-chlorophenyl group .
    • Impact: The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl group (predicted pKa ~12.93 vs. ~13.5 for the non-chlorinated analog). Predicted density (1.425 g/cm³) and boiling point (460.6°C) suggest higher thermal stability compared to the parent compound .

    Functional Group Modifications

    Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • Structural Differences: Substitutes thiourea with a 2-chloropropanoyl amide .
    • Impact :
      • The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions.
      • Molecular weight (315.82 g/mol) is lower than the target compound, likely reducing melting point and crystallinity .
    Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
    • Structural Differences: Incorporates a Schiff base (hydroxybenzylideneamino) group .
    • Impact :
      • The Schiff base enables coordination with metal ions (e.g., Fe³⁺), as demonstrated in fluorometric chemosensing applications .
      • Intramolecular N–H···O hydrogen bonds stabilize the planar conformation, contrasting with the flexible thiourea linkage in the target compound .

    Comparative Data Table

    Compound Name Molecular Formula Key Substituents Hydrogen Bonding Capacity logP (Predicted) Applications/Notes
    Target Compound C₁₇H₁₈N₂O₂S₂ Phenylcarbamothioyl, methyl ester High (N–H/S donors) 2.3 Medicinal chemistry, crystal engineering
    Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-... C₂₀H₂₅NO₅S 3,4-Dimethoxybenzoyl, ethyl ester Moderate (amide) 2.8 Solubility-driven drug design
    Methyl 2-amino-6-tert-butyl-... C₁₅H₂₃NO₂S Amino, tert-butyl Low (-NH₂) 3.1 Steric shielding applications
    Ethyl 2-(pyridine-4-carboxamido)-... C₁₇H₁₈N₂O₃S Pyridine-4-carboxamide, ethyl ester Moderate (amide/pyridine) 2.5 Metal coordination, supramolecular chemistry
    Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-... C₁₇H₁₇ClN₂O₃S 4-Chlorophenylurea, methyl ester High (urea) 2.9 Enhanced thermal stability

    Biological Activity

    Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, analgesic, and antibacterial properties, supported by data tables and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C17H18N2O2S2
    • Molecular Weight : 346.5 g/mol
    • IUPAC Name : this compound
    • PubChem CID : 3470424

    The compound features a benzothiophene core with a phenylcarbamothioyl group that may enhance its reactivity and biological activity.

    Antitumor Activity

    Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study evaluated various derivatives for their ability to induce apoptosis in cancer cells:

    CompoundIC50 (μM)Cell LineMechanism
    Compound 123.2MCF-7Apoptosis induction
    Compound 249.9MCF-7Cell cycle arrest
    Compound 352.9MCF-7Apoptosis induction

    The results demonstrated that these compounds could effectively reduce cell viability and induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase and S phase .

    Analgesic Properties

    Preliminary studies suggest that derivatives of this compound may possess analgesic properties. In pain relief models, these compounds have shown effectiveness comparable to or exceeding traditional analgesics like metamizole. The mechanism of action is believed to involve modulation of pain pathways through interaction with specific receptors .

    Antibacterial Activity

    The antibacterial potential of this compound has also been investigated. A recent study reported the minimum inhibitory concentration (MIC) values against various bacterial strains:

    Bacterial StrainMIC (μM)
    E. coli0.64 - 19.92
    P. aeruginosa0.72 - 45.30
    Salmonella0.54 - 90.58
    S. aureus1.11 - 99.92

    These results highlight the compound's potential as a lead for developing new antibacterial agents .

    Case Studies and Research Findings

    • Antitumor Mechanism : A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to untreated controls .
    • Analgesic Efficacy : In animal models of pain, derivatives of the compound were shown to significantly reduce pain responses compared to placebo groups, suggesting a robust analgesic effect .
    • Antibacterial Screening : A series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antibacterial activity against common pathogens, revealing promising results that warrant further investigation into their mechanisms of action .

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